molecular formula C12H17ClFN B1341879 3-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 745817-38-3

3-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B1341879
CAS No.: 745817-38-3
M. Wt: 229.72 g/mol
InChI Key: MVDNGUDOVPBOPT-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)piperidine hydrochloride is an organic compound with the chemical formula C12H17ClFN. It is a white solid powder that is stable at room temperature. This compound is used in the synthesis of various piperidine-based drugs, including anxiolytics and antidepressants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

    Reduction: Can be reduced to form corresponding alcohols or amines

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzyl position

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: 4-Fluorobenzyl ketone or 4-fluorobenzoic acid

    Reduction: 4-Fluorobenzyl alcohol or 4-fluorobenzylamine

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

3-(4-Fluorobenzyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential effects on neurotransmitter systems

    Medicine: Investigated for its potential use in developing new anxiolytic and antidepressant drugs

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)piperidine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine hydrochloride
  • 3-(4-Chlorobenzyl)piperidine hydrochloride
  • 3-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

3-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its pharmacological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDNGUDOVPBOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592098
Record name 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745817-38-3
Record name 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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